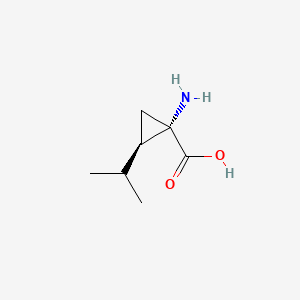
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid is a chiral cyclopropane-containing amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents using 1,2-electrophiles, followed by cyclization to form the cyclopropane ring.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives that undergo intramolecular cyclization to form the desired cyclopropane-containing amino acid.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. Enzymatic processes have also been explored for the production of enantioenriched cyclopropane-containing amino acids .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
Applications De Recherche Scientifique
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique cyclopropane ring structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopropane-containing amino acids, such as:
(1S,2R)-2-Bromocyclopentanol: A compound with similar stereochemistry but different functional groups.
(1S,2R)-2-Alkyl-ACAs: These compounds have similar cyclopropane rings but different alkyl substituents.
Uniqueness
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
149811-53-0 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18362 |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















